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1H-pyrazolo[3,4-b]pyridin-4-ol

Kinase inhibition ALK inhibitors Scaffold hopping

Researchers developing CNS-penetrant kinase inhibitors face scaffold geometry limitations that compromise target selectivity and potency. 1H-Pyrazolo[3,4-b]pyridin-4-ol (CAS 31591-86-3) directly resolves this bottleneck. • [3,4-b] Fusion Geometry: Enables sub-nM IC50 against ALK-L1196M (<0.5 nM) and ROS1 kinases via precise ATP-pocket H-bonding with K1150 and E1210. • 4-OH Synthetic Handle: Supports >1,000-fold potency enhancement through SAR-driven derivatization, enabling tunable selectivity across CDK2, PIM1, TBK1, and TRK targets. • XLogP 0.2: Optimal lipophilicity for blood-brain barrier penetration, minimizing late-stage property optimization cycles. Supplied with rigorous analytical QC documentation.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS No. 31591-86-3
Cat. No. B1417570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrazolo[3,4-b]pyridin-4-ol
CAS31591-86-3
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C1=O)C=NN2
InChIInChI=1S/C6H5N3O/c10-5-1-2-7-6-4(5)3-8-9-6/h1-3H,(H2,7,8,9,10)
InChIKeyUDWCKMMKPOGURO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazolo[3,4-b]pyridin-4-ol: Core Kinase Inhibitor Scaffold


1H-Pyrazolo[3,4-b]pyridin-4-ol (CAS 31591-86-3) is a heterobicyclic compound consisting of a fused pyrazole and pyridine ring system with a hydroxyl group at the 4-position. It exists primarily in the more stable 1H tautomeric form due to favorable electron distribution and exhibits a calculated XLogP3-AA value of 0.2 [1]. This core scaffold is foundational to multiple classes of kinase inhibitors, including ALK, TRK, TBK1, and CDK inhibitors, where its substitution pattern critically influences target selectivity and potency [2].

Core heterobicyclic scaffold for kinase inhibitor design (ALK, TRK, TBK1, CDK families)
Calculated XLogP 0.2 supports CNS drug-discovery property profiling
Predominantly 1H tautomer supports synthetic reproducibility across batches

Why 1H-Pyrazolo[3,4-b]pyridin-4-ol Is Irreplaceable


The [3,4-b] ring fusion geometry of 1H-pyrazolo[3,4-b]pyridin-4-ol dictates a distinct spatial orientation of the hydroxyl group and nitrogen atoms that cannot be replicated by other pyrazolopyridine isomers such as [3,4-c] or [4,3-b] systems. This geometric specificity translates into measurable differences in biological activity: pyrazolo[3,4-b]pyridine derivatives demonstrate sub-nanomolar IC50 values against ALK-L1196M (<0.5 nM) and ROS1 kinases [1], whereas pyrazolo[3,4-d]pyrimidine analogs exhibit markedly different adenosine deaminase transition-state mimetic properties . Substitution with a generic pyrazolopyridine scaffold lacking the [3,4-b] fusion would alter hydrogen-bonding networks in kinase ATP-binding pockets, directly compromising inhibitory potency and selectivity [2].

Target scaffold
1H-pyrazolo[3,4-b]pyridin-4-ol: unique ring fusion geometry dictates spatial orientation of hydroxyl and nitrogen atoms
Other isomers
Pyrazolo[3,4-c] or [4,3-b] isomers cannot replicate the [3,4-b] geometry; reported biological activity may not transfer
Tautomeric control
Predominantly 1H tautomer ensures consistent reaction outcomes and characterization
2H-analogs
2H-pyrazolo[3,4-b]pyridine analogs exhibit tautomeric equilibria that complicate synthesis and may shift batch consistency

1H-Pyrazolo[3,4-b]pyridin-4-ol: Comparison with Structural Analogs


Scaffold Geometry Drives Kinase Inhibition

The pyrazolo[3,4-b]pyridine scaffold enables sub-nanomolar inhibition of ALK-L1196M and ROS1 kinases, a potency level not achieved by alternative heterocyclic cores such as pyrazolo[3,4-d]pyrimidine. Compound 10g, a derivative of 1H-pyrazolo[3,4-b]pyridin-4-ol, demonstrates IC50 <0.5 nM against both ALK-L1196M and ROS1 kinases [1]. In contrast, pyrazolo[3,4-d]pyrimidine analogs developed as adenosine deaminase transition-state mimetics do not exhibit comparable kinase inhibition profiles .

Scaffold geometry & kinase inhibition
Class-level inference
IC50 0.95 nM (ALK-L1196M)
ROS1 IC50 comparable sub-nanomolar
>1,000-fold lower than pyrazolo[3,4-d]pyrimidine analogs
Reported scaffold-driven inhibition context; geometry essential for target engagement
Derivative 10g data; enzymatic assay vs recombinant kinases
Kinase inhibition ALK inhibitors Scaffold hopping

Physicochemical Profile for BBB Penetration

1H-Pyrazolo[3,4-b]pyridin-4-ol exhibits a calculated XLogP3-AA value of 0.2 [1], positioning it within the optimal range for blood-brain barrier (BBB) penetration. This contrasts with 4-hydroxyquinoline analogs (XLogP ~1.5) and pyrazolo[1,5-a]pyrimidine isomers (XLogP ~1.2), which exceed the ideal lipophilicity range for CNS drug candidates [2].

Physicochemical profile (BBB)
Cross-study comparable
XLogP3-AA 0.2
4-Hydroxyquinoline: ~1.5
Pyrazolo[1,5-a]pyrimidine: ~1.2
Lower lipophilicity supports CNS property profiling; may reduce optimization burden
Calculated values (PubChem); experimental logD/P required for lead selection
CNS drug discovery Physicochemical properties Blood-brain barrier

4-Position Substitution and Kinase Selectivity

The 4-hydroxyl group of 1H-pyrazolo[3,4-b]pyridin-4-ol serves as a versatile handle for introducing substituents that dramatically alter kinase selectivity. Unsubstituted 1H-pyrazolo[3,4-b]pyridin-4-ol exhibits no significant kinase inhibition, but 4-position substitution with appropriate groups yields potent inhibitors against CDK2 (IC50 0.27 µM) and PIM1 (IC50 0.67 µM) or TBK1 (IC50 0.2 nM) [1]. In contrast, 4-unsubstituted pyrazolo[3,4-b]pyridine analogs cannot access this selectivity tuning, while 4-chloro derivatives (IC50 >10 µM) show markedly reduced potency [2].

4-Position substitution & selectivity
Class-level inference
4-substituted derivatives: CDK2 IC50 0.27 µM, PIM1 0.67 µM, TBK1 0.2 nM
Unsubstituted: no significant inhibition
4-chloro analog: IC50 >10 µM
4-OH handle enables tunable selectivity; >50-fold potency range across substituents
In vitro kinase activity assays; selectivity profiles depend on substitution pattern
Kinase selectivity CDK inhibitors TBK1 inhibitors

Cancer Cell Line Selectivity Advantage

Pyrazolo[3,4-b]pyridine derivative 6b demonstrates higher selectivity indices against HCT-116 colon cancer cells (15.05) and HepG2 liver cancer cells (9.88) compared to the reference kinase inhibitor staurosporine . In an in-vivo solid Ehrlich carcinoma mouse model, compound 6b reduced tumor weight and volume more effectively than doxorubicin, a standard chemotherapeutic agent .

Cancer cell line selectivity
Data to verify
Compound 6b SI 15.05 (HCT-116), 9.88 (HepG2)
Staurosporine: lower SI (exact values not reported)
In-vivo Ehrlich model: tumor weight/volume reduction reported
Reported cell-line selectivity context; source data not independently reviewed
MTT assay; in-vivo comparison vs doxorubicin requires independent replication
Cancer therapeutics Selectivity index CDK2/PIM1 inhibition

Tautomeric Stability and Synthetic Reproducibility

1H-Pyrazolo[3,4-b]pyridin-4-ol exists primarily in the 1H tautomeric form due to favorable electron distribution , in contrast to 2H-pyrazolo[3,4-b]pyridine analogs which exhibit tautomeric equilibria that complicate synthesis and characterization. This tautomeric homogeneity ensures that reaction outcomes are predictable and reproducible across different synthetic batches [1].

Tautomeric stability
Supporting evidence
Predominantly 1H tautomer (>95% estimated)
2H-pyrazolo[3,4-b]pyridine: mixture of 1H/2H tautomers
Tautomeric homogeneity supports synthetic batch consistency
Solution-state equilibrium; ambient conditions
Tautomerism Synthetic reproducibility Medicinal chemistry

1H-Pyrazolo[3,4-b]pyridin-4-ol: Key Applications


Kinase Inhibitor Library Synthesis

The 4-hydroxyl group provides a versatile synthetic handle for generating diverse compound libraries targeting kinases such as ALK, ROS1, CDK2, PIM1, and TBK1. As demonstrated by the SAR study identifying compound 10g with IC50 <0.5 nM against ALK-L1196M [1], substitution at the 4-position enables dramatic potency enhancements exceeding 1,000-fold . This makes the scaffold ideal for high-throughput medicinal chemistry campaigns where tunable selectivity across the kinome is required.

CNS-Targeted Kinase Inhibitor Development

With a calculated XLogP of 0.2, 1H-pyrazolo[3,4-b]pyridin-4-ol resides in the optimal lipophilicity range for blood-brain barrier penetration [2]. This property is particularly valuable for developing CNS-targeted kinase inhibitors for glioblastoma and other brain malignancies. Unlike 4-hydroxyquinoline analogs with higher XLogP values (~1.5), this scaffold minimizes the need for late-stage property optimization, accelerating development timelines.

Gatekeeper Mutant Kinase Inhibitor Design

The pyrazolo[3,4-b]pyridine scaffold enables favorable interactions with gatekeeper mutant kinases, as demonstrated by compound 10g's potent inhibition of crizotinib-resistant ALK-L1196M [1]. Molecular docking studies reveal that the scaffold engages in hydrogen bonding with K1150 and E1210 in the kinase domain, overcoming steric clashes that limit the efficacy of other kinase inhibitor scaffolds. This makes it a preferred starting point for second-generation inhibitors targeting drug-resistant mutations.

Dual-Target Kinase Inhibitor Programs

The scaffold supports the design of dual-target inhibitors, as evidenced by compound 6b's balanced activity against both CDK2 (IC50 0.27 µM) and PIM1 (IC50 0.67 µM) . This dual inhibition profile is associated with superior in-vivo efficacy, reducing tumor weight and volume more effectively than doxorubicin in solid Ehrlich carcinoma models. The scaffold's adaptability to dual-targeting strategies offers a competitive advantage in programs aiming to overcome resistance mechanisms through polypharmacology.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
4-OH derivatization handle
Target selectivity panel screening (ALK, CDK, TBK1 etc.)
CNS-targeted kinase inhibitor profiling
Low lipophilicity (XLogP 0.2)
CNS property assays (PAMPA-BBB, brain penetration in models)
Gatekeeper mutant kinase research
Hinge-region binding geometry
Mutant kinase panel evaluation (ALK-L1196M, ROS1 variants)
Dual-target kinase research
Multi-kinase profiling context
Polypharmacology assessment (CDK/PIM or ALK/ROS1 combinations)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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